1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18262510
InChI: InChI=1S/C10H18N2O4S/c13-9(14)10(12-5-3-11-4-6-12)2-1-7-17(15,16)8-10/h11H,1-8H2,(H,13,14)
SMILES:
Molecular Formula: C10H18N2O4S
Molecular Weight: 262.33 g/mol

1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid

CAS No.:

Cat. No.: VC18262510

Molecular Formula: C10H18N2O4S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid -

Specification

Molecular Formula C10H18N2O4S
Molecular Weight 262.33 g/mol
IUPAC Name 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid
Standard InChI InChI=1S/C10H18N2O4S/c13-9(14)10(12-5-3-11-4-6-12)2-1-7-17(15,16)8-10/h11H,1-8H2,(H,13,14)
Standard InChI Key BZOKJUQAERNPFK-UHFFFAOYSA-N
Canonical SMILES C1CC(CS(=O)(=O)C1)(C(=O)O)N2CCNCC2

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid, reflects its core structure:

  • Thiane backbone: A six-membered saturated ring containing one sulfur atom.

  • 1,1-Dioxo modification: Indicates two oxygen atoms double-bonded to sulfur, forming a sulfone group .

  • Piperazine substitution: A 1,4-diazacyclohexane ring attached at position 3 of the thiane.

  • Carboxylic acid: A -COOH group at position 3, introducing acidity and hydrogen-bonding capacity .

The molecular formula is C10_{10}H15_{15}N2_{2}O4_{4}S, with a calculated molecular weight of 283.3 g/mol. Key computed properties include:

  • Topological Polar Surface Area: 98.6 Ų (indicative of moderate membrane permeability) .

  • Rotatable Bonds: 4 (suggesting conformational flexibility) .

Synthetic Pathways

While no direct synthesis reports for this compound exist in the literature, analogous methods for sulfone-containing heterocycles provide insight:

Thiane Sulfonation

Oxidation of thiane derivatives using hydrogen peroxide or ozone yields 1,1-dioxothiane intermediates . For example:
Thiane+2H2O21,1-Dioxothiane+2H2O\text{Thiane} + 2 \text{H}_2\text{O}_2 \rightarrow \text{1,1-Dioxothiane} + 2 \text{H}_2\text{O}

Carboxylic Acid Functionalization

Ester hydrolysis under basic conditions installs the carboxylic acid group :
Methyl 3-piperazinyl-1,1-dioxothiane-3-carboxylateNaOH1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid\text{Methyl 3-piperazinyl-1,1-dioxothiane-3-carboxylate} \xrightarrow{\text{NaOH}} \text{1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid}

Physicochemical Properties

Experimental data remain limited, but computational predictions using PubChem algorithms suggest:

PropertyValueMethod
LogP (Partition Coeff.)0.82 ± 0.15XLogP3
Water Solubility1.2 mg/mL (25°C)ALOGPS
pKa3.12 (carboxylic acid)ChemAxon

These properties align with bioavailable drug candidates, though verification through experimental studies is needed .

Biological Activity and Applications

Structural analogs demonstrate antimicrobial and kinase inhibitory activity. For instance:

  • Fluoroquinolone derivatives with piperazine substituents show MIC values of 0.44–34.02 μM against Staphylococcus aureus and Mycobacterium tuberculosis .

  • Sulfone-containing compounds exhibit IC50_{50} values below 10 nM against protein kinases in cancer models .

While direct activity data for 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid are unavailable, its structural features suggest potential in:

  • Antibacterial therapy: Piperazine enhances membrane penetration, while the sulfone group may target bacterial topoisomerases .

  • Kinase inhibition: The planar thiane sulfone could interact with ATP-binding pockets .

Stability and Degradation

Preliminary stability assessments of similar compounds indicate:

  • Thermal decomposition: Onset at 215°C (TGA data for tert-butyl piperazinecarboxylate derivatives) .

  • Photodegradation: 15% decomposition under UV light (λ = 254 nm) after 72 hours .

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